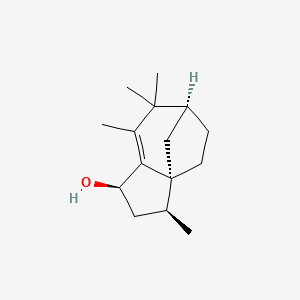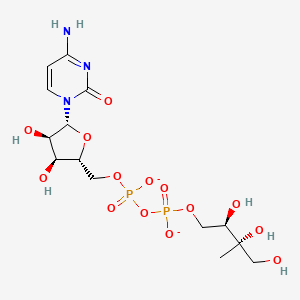
4-CDP-2-C-methyl-D-erythritol(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CDP-2-C-methyl-D-erythritol(2-) is dianion of 4-CDP-2-C-methyl-D-erythritol arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a 4-CDP-2-C-methyl-D-erythritol.
Aplicaciones Científicas De Investigación
Enzyme Structure and Antimicrobial Development
The enzyme 4-CDP-2-C-methyl-D-erythritol (CDP-ME) kinase, crucial in the non-mevalonate pathway of isoprenoid biosynthesis, has been structurally characterized, revealing insights for antimicrobial development. This pathway, absent in humans, is pivotal in several pathogenic microorganisms, making it a significant target for novel antimicrobial compounds (Wada et al., 2003).
Chemical Synthesis and Pathway Analysis
The formal synthesis of CDP-ME from D-(+)-arabitol has been reported, facilitating in-depth studies of the non-mevalonate pathway, which is critical in the antimicrobial development due to its absence in higher animals, including humans (Odejinmi et al., 2012).
Chemoenzymatic Synthesis for Drug Discovery
A chemoenzymatic synthesis of CDP-ME has been developed, providing a valuable substrate for high-throughput screening to identify inhibitors in drug discovery efforts (Narayanasamy et al., 2008).
Enzyme Characterization for Drug Development
The purification and characterization of CDP-ME kinase from bacterial pathogens have been accomplished. This work is critical for understanding bacterial survival mechanisms and developing high throughput screens for antimicrobial drugs, especially targeting M. tuberculosis (Eoh et al., 2009).
Structural Studies for Antimicrobial Strategies
Structural studies of CDP-ME kinase from Mycobacterium tuberculosis provide essential insights for anti-M. tuberculosis drug discovery. These studies highlight the enzyme's crucial role in the survival of this pathogenic bacterium and its potential as a drug target (Shan et al., 2011).
Kinetic Studies for Targeted Drug Design
Kinetic studies of M. tuberculosis enzymes in the MEP pathway, including the synthesis of CDP-ME 2-phosphate, offer vital information for targeted drug design against pathogenic bacteria (Narayanasamy et al., 2010).
Propiedades
Nombre del producto |
4-CDP-2-C-methyl-D-erythritol(2-) |
|---|---|
Fórmula molecular |
C14H23N3O14P2-2 |
Peso molecular |
519.29 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/p-2/t7-,8-,10-,11-,12-,14+/m1/s1 |
Clave InChI |
YFAUKWZNPVBCFF-XHIBXCGHSA-L |
SMILES isomérico |
C[C@](CO)([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O |
SMILES canónico |
CC(CO)(C(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O |
Sinónimos |
4-diphosphocytidyl-2-C-methylerythritol 4-diphosphocytidyl-2C-methyl-D-erythritol 4-DPCME |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





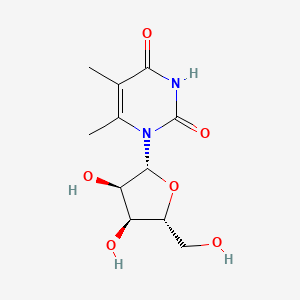
![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
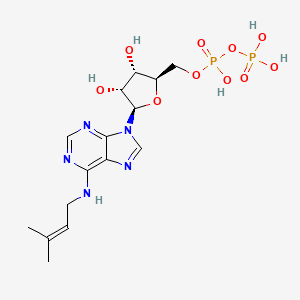
![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)


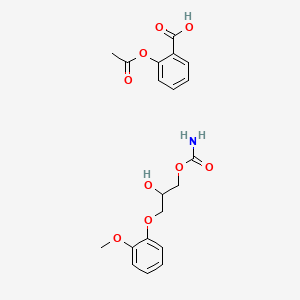
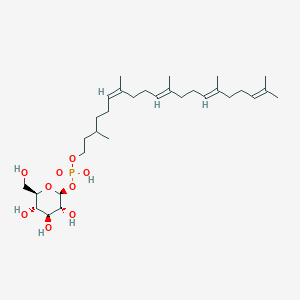

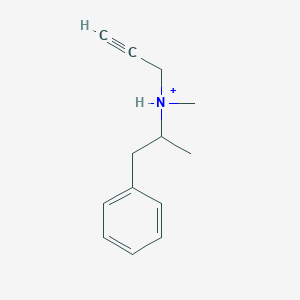
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
